molecular formula C16H14O6 B191827 Homoeriodictyol CAS No. 446-71-9

Homoeriodictyol

Numéro de catalogue B191827
Numéro CAS: 446-71-9
Poids moléculaire: 302.28 g/mol
Clé InChI: FTODBIPDTXRIGS-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Homoeriodictyol is a bitter-masking flavanone extracted from Yerba Santa (Eriodictyon californicum), a plant native to America . It is one of the four flavanones identified in this plant that elicits taste-modifying properties .


Synthesis Analysis

Homoeriodictyol is synthesized from lignin-derived monomers in Saccharomyces cerevisiae . The heterologous biosynthesis pathways were successfully constructed to convert these monomers to homoeriodictyol . In addition, it is also found that homoeriodictyol is a product of the metabolic differences in the flavonoid biosynthesis pathway in sweet sorghum seeds .


Molecular Structure Analysis

The molecular structure of homoeriodictyol was analyzed using ChemDraw 3D software . It is a flavanone with the molecular formula C16H14O6 .


Physical And Chemical Properties Analysis

Homoeriodictyol is a powder with a molecular weight of 302.28 .

Applications De Recherche Scientifique

Memory Impairment Improvement

Research indicates that Homoeriodictyol can improve memory impairment in mice induced by Aβ 25–35, which is associated with Alzheimer’s disease. It achieves this by inhibiting the NLRP3 inflammasome, suggesting potential therapeutic applications for cognitive disorders .

Biosynthesis Enhancement

Homoeriodictyol has been successfully produced in recombinant E. coli by adding p-coumaric acid to the culture medium. This demonstrates its potential in biosynthesis enhancement , which could be beneficial for large-scale production in biotechnological applications .

Enzyme Engineering

In the field of enzyme engineering , Homoeriodictyol has been a target molecule for pathway and enzyme optimization. Strategies such as rational design and modification of heterologous rate-limiting enzymes have led to substantial improvements in yield, particularly from lignin derivatives by S. cerevisiae .

Safety and Hazards

Homoeriodictyol should be handled in a well-ventilated place with suitable protective clothing to avoid contact with skin and eyes . It should be stored in a sealed, cool, and dry condition .

Orientations Futures

Future research may focus on the value of homoeriodictyol in the treatment of anorexia and malnutrition through the targeting of SGLT-1 . Additionally, the bioconversion of lignin derivatives into homoeriodictyol could pave a sustainable way for both the valorization of lignin and the production of aromatic natural products .

Mécanisme D'action

Target of Action

Homoeriodictyol, a dihydroflavonoid extracted from various plants, has been found to interact with the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the immune response and inflammation. It is involved in the production of pro-inflammatory cytokines and the initiation of an inflammatory form of cell death .

Mode of Action

Homoeriodictyol interacts with its target, the NLRP3 inflammasome, and inhibits its activation . This inhibition results in a decrease in the production of pro-inflammatory cytokines and a reduction in inflammatory cell death . This interaction and the resulting changes contribute to the compound’s neuroprotective effects .

Biochemical Pathways

Homoeriodictyol is involved in the flavonoid biosynthesis pathway . It is synthesized from the primary precursor L-tyrosine through several enzymatic steps . The enzymes involved include tyrosine ammonia lyase (TAL), 4-coumaroyl-CoA ligase (4CL), chalcone synthase (CHS), and phlorizin synthase (PGT1) . These enzymes convert L-tyrosine to p-coumaric acid, which is then converted to homoeriodictyol chalcone and 5-deoxyleucopelargonidin .

Pharmacokinetics

Homoeriodictyol is absorbed slowly in the intestine as glucuronidation after intestinal bacterial digestion and is metabolized by methoxylation in the liver to homoeriodictyol in a conjugated form . This process affects the compound’s bioavailability and its ability to exert its therapeutic effects.

Result of Action

The interaction of homoeriodictyol with the NLRP3 inflammasome results in a range of molecular and cellular effects. It reduces neuronal damage in brain tissue, decreases levels of Aβ (a peptide involved in Alzheimer’s disease) in the brain, downregulates oxidative stress and apoptosis levels, and improves learning and memory capacity . These effects are believed to contribute to the compound’s neuroprotective properties .

Action Environment

The action of homoeriodictyol can be influenced by various environmental factors. For instance, the compound’s production can be enhanced in a microbial cell factory by tapping the inherent aromaticity of lignin, a complex organic polymer . This innovative conversion route meets the atom-economy concept by converting lignin derivatives into valuable flavonoids, paving a green, sustainable way for both the valorization of lignin and the production of aromatic natural products .

Propriétés

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTODBIPDTXRIGS-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196243
Record name Homoeriodictyol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homoeriodictyol

CAS RN

446-71-9
Record name Homoeriodictyol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homoeriodictyol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homoeriodictyol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.523
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMOERIODICTYOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHE7H3705C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Homoeriodictyol
Reactant of Route 2
Reactant of Route 2
Homoeriodictyol
Reactant of Route 3
Reactant of Route 3
Homoeriodictyol
Reactant of Route 4
Homoeriodictyol
Reactant of Route 5
Homoeriodictyol
Reactant of Route 6
Homoeriodictyol

Q & A

Q1: How does Homoeriodictyol exert its analgesic effects?

A1: Homoeriodictyol demonstrates antinociceptive activity through both central and peripheral pathways. It interacts with opioid receptors, as evidenced by the reversal of its effects by naloxone, an opioid antagonist []. Additionally, it effectively reduces neurogenic nociception induced by glutamate and capsaicin, suggesting involvement of the glutamatergic and vanilloid systems [].

Q2: What is the role of Homoeriodictyol in glucose uptake?

A2: Homoeriodictyol promotes glucose uptake in differentiated Caco-2 cells, a model for the intestinal barrier, by targeting the sodium-coupled glucose transporter SGLT-1 []. This effect was confirmed by its sensitivity to phloridzin, an SGLT-1 inhibitor [].

Q3: How does Homoeriodictyol affect serotonin release?

A3: Interestingly, Homoeriodictyol decreases serotonin release in differentiated Caco-2 cells and human neural SH-SY5Y cells. This effect appears to be mediated by SGLT-1, as it is sensitive to phloridzin [].

Q4: Does Homoeriodictyol influence gastric acid secretion?

A4: Research suggests Homoeriodictyol can reduce the gastric acid secretion-stimulating effect of certain substances like N-Acetyl-4-aminophenol (Paracetamol) []. Additionally, it can inhibit caffeine-induced proton secretion in HGT-1 cells, a model for gastric acid secretion, likely by interacting with bitter taste receptors [].

Q5: What is the impact of Homoeriodictyol on the NLRP3 Inflammasome?

A5: Studies indicate that Homoeriodictyol can inhibit the activation of the NLRP3 inflammasome in the brain []. This inhibition leads to reduced neuronal damage, decreased amyloid beta levels, and improved learning and memory capacity in a mouse model of Alzheimer's disease [].

Q6: What is the molecular formula and weight of Homoeriodictyol?

A6: The molecular formula of Homoeriodictyol is C16H14O6, and its molecular weight is 302.28 g/mol.

Q7: What spectroscopic data is available for Homoeriodictyol?

A7: Various studies have utilized spectroscopic techniques to characterize Homoeriodictyol. Techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H NMR and 13C NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) coupled with various detectors like PDA (Photodiode Array) and MS [, , , , , ]. These techniques provide information about the structure, purity, and identity of Homoeriodictyol.

Q8: How do structural modifications of Homoeriodictyol affect its bitter-masking ability?

A8: Studies on structural analogues of Homoeriodictyol reveal that the presence of a vanillyl moiety is crucial for its bitter-masking activity []. Modifications introducing water-soluble groups or side chains, particularly at the 7-position, have been shown to enhance both water solubility and the inhibitory effect on platelet aggregation [, ].

Q9: How does the structure of Homoeriodictyol and its analogues affect their interaction with bitter taste receptors?

A9: Research suggests that the presence of specific structural features in Homoeriodictyol and its analogues is essential for their interaction with bitter taste receptors. These features include the presence of a vanillyl moiety and the position of hydroxyl groups [, ].

Q10: What is known about the absorption and metabolism of Homoeriodictyol in rats?

A10: Following oral administration of Eriocitrin, a Homoeriodictyol precursor, Homoeriodictyol and its conjugates, particularly Homoeriodictyol 7-O-glucuronide, were detected in both the portal and systemic circulation of rats []. This indicates that Homoeriodictyol is absorbed and undergoes metabolism, including glucuronidation.

Q11: What is the bioavailability of Homoeriodictyol?

A11: The bioavailability of Homoeriodictyol, when administered as Eriocitrin, has been reported to be less than 1% in rats []. This low bioavailability might be attributed to its extensive metabolism.

Q12: How is Homoeriodictyol distributed in the body?

A12: Following oral administration of Eriocitrin, Homoeriodictyol metabolites were found to be widely distributed in various rat tissues, with the highest concentrations observed in the liver and small intestine [].

Q13: What in vitro models have been used to study the effects of Homoeriodictyol?

A13: Several in vitro models have been employed to investigate the biological activities of Homoeriodictyol. These include:

  • Differentiated Caco-2 cells: Used to study glucose uptake and serotonin release [].
  • Human neural SH-SY5Y cells: Employed to investigate the effects on serotonin release [].
  • HGT-1 cells: A model for studying gastric acid secretion, used to assess the impact of Homoeriodictyol on proton secretion [].
  • LPS-induced N9 microglia: Used to investigate the inhibitory effects of Homoeriodictyol on NLRP3 inflammasome activation [].
  • Oleic acid-induced hyperlipidemic HepG2 cells: Utilized to assess the effects of Homoeriodictyol on lipid accumulation [].

Q14: What in vivo models have been used to study Homoeriodictyol?

A14: Various in vivo models have been used to investigate the effects of Homoeriodictyol and related compounds, including:

  • Mouse models of nociception: Used to assess the analgesic properties of Homoeriodictyol, employing tests like the acetic acid-induced writhing test, the hot plate test, and the formalin-induced paw-licking assay [].
  • Rat models: Used to study the pharmacokinetics and biodistribution of Homoeriodictyol following oral administration of Eriocitrin [].
  • Aβ25–35-induced mouse model of Alzheimer's disease: Employed to investigate the neuroprotective effects of Homoeriodictyol, assessing its impact on neuronal damage, amyloid beta levels, oxidative stress, apoptosis, and memory impairment [].

Q15: What analytical techniques are commonly employed for the quantification of Homoeriodictyol?

A15: High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry is a commonly used technique for quantifying Homoeriodictyol in plant extracts and herbal formulations []. The method offers good sensitivity and resolution, allowing for the simultaneous analysis of multiple flavonoids [].

Q16: What are the advantages of using LC-MS for the analysis of Homoeriodictyol and its metabolites?

A16: Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers high sensitivity and selectivity for analyzing Homoeriodictyol and its metabolites in complex biological matrices [, , ]. The technique allows for the identification and quantification of multiple compounds simultaneously, providing valuable insights into the metabolic fate of Homoeriodictyol.

Q17: How is Homoeriodictyol extracted from plant material?

A17: Extraction of Homoeriodictyol from plant material commonly involves the use of solvents like methanol [, ]. The extraction efficiency can be influenced by factors such as solvent polarity, temperature, and extraction time.

Q18: What are the potential applications of Homoeriodictyol in the food industry?

A18: Homoeriodictyol's bitter-masking properties make it a promising candidate for various applications in the food industry:

  • Masking bitterness: It can effectively reduce the bitterness of certain compounds like caffeine, potentially improving the palatability of food and beverages [, ].
  • Flavor enhancement: Some structural analogs of Homoeriodictyol exhibit sweet-enhancing effects, suggesting potential applications in developing low-calorie sweeteners and enhancing the sweetness perception of existing sweeteners [].

Q19: What are the potential therapeutic applications of Homoeriodictyol?

A19: Research suggests that Homoeriodictyol possesses various pharmacological activities that warrant further investigation for potential therapeutic applications:

  • Analgesic: Its antinociceptive properties indicate potential for developing new pain management strategies [].
  • Anti-diabetic: Its ability to enhance glucose uptake through SGLT-1 suggests potential for managing blood sugar levels in individuals with diabetes [].
  • Neuroprotective: The observed neuroprotective effects, particularly in the context of Alzheimer's disease, warrant further investigation for its potential in managing neurodegenerative disorders [].
  • Anti-inflammatory: Homoeriodictyol's ability to inhibit the NLRP3 inflammasome suggests potential for treating inflammatory conditions [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.